molecular formula C19H20N4O5S B2829900 (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(diethylsulfamoyl)benzoate CAS No. 473397-62-5

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(diethylsulfamoyl)benzoate

Cat. No.: B2829900
CAS No.: 473397-62-5
M. Wt: 416.45
InChI Key: COAKLSROLGXRCP-UHFFFAOYSA-N
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Description

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(diethylsulfamoyl)benzoate is a specialty chemical compound offered to early-discovery researchers as part of a collection of unique biochemicals for research applications. The structural features of this molecule, which combine a 1,2,3-benzotriazinone moiety with a diethylsulfamoyl benzoate group, suggest potential as a key intermediate in organic synthesis or for the development of novel pharmacologically active molecules. Researchers exploring enzyme inhibition, particularly targeting carbonic anhydrases or other enzymes modulated by sulfonamide groups, may find this compound of significant interest. Its exact physical properties, mechanism of action, and specific research applications are areas for scientific investigation. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-(diethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S/c1-3-22(4-2)29(26,27)15-11-9-14(10-12-15)19(25)28-13-23-18(24)16-7-5-6-8-17(16)20-21-23/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAKLSROLGXRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(diethylsulfamoyl)benzoate typically involves the reaction of 4-(diethylsulfamoyl)benzoic acid with (4-Oxo-1,2,3-benzotriazin-3-yl)methyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(diethylsulfamoyl)benzoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzotriazinyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(diethylsulfamoyl)benzoate is utilized in various scientific research fields:

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.

    Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(diethylsulfamoyl)benzoate exerts its effects involves interactions with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Variations

Benzotriazinone Derivatives
  • Methyl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate (CAS: 219.20): This compound shares the benzotriazinone core but replaces the diethylsulfamoyl benzoate with a simpler acetate ester.
  • O,O-Dimethyl S-(benzotriazinylmethyl) phosphorodithioate: A sulfur-containing derivative with a phosphorodithioate group attached to the benzotriazinylmethyl moiety.
Quinoline-Based Analogues

Compounds such as C1–C7 (e.g., methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) feature a quinoline core instead of benzotriazinone. The quinoline system’s extended aromaticity may enhance π-π stacking interactions but reduces electron-withdrawing effects compared to the benzotriazinone core. Substituents like halogens (C2: Br, C3: Cl) increase lipophilicity, whereas the target compound’s diethylsulfamoyl group balances hydrophilicity and binding specificity .

Pyridazinyl/Isoxazolyl Benzoates

Derivatives like I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) incorporate pyridazine or isoxazole rings. The phenethylamino linker in I-6230 may improve membrane permeability compared to the target compound’s direct sulfonamide attachment .

Functional Group Analysis

Sulfonamide vs. Ester/Phosphorodithioate
  • The diethylsulfamoyl group in the target compound offers superior hydrogen-bonding capacity and metabolic stability compared to ester-based derivatives (e.g., ) or phosphorodithioates ().
  • Phosphorodithioates, while reactive, pose higher toxicity risks, making the sulfonamide design more suitable for therapeutic applications.
Substituent Effects on Bioactivity
  • Electron-Withdrawing Groups : Halogens (Br, Cl, F) in C2–C4 increase lipophilicity but may reduce solubility. The target compound’s diethylsulfamoyl group provides a balance of hydrophilicity and moderate lipophilicity.
  • Bulkiness : The trifluoromethoxy group in BG14423 () introduces steric hindrance, whereas the target compound’s diethyl group maintains conformational flexibility for receptor binding.

Data Table: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight Potential Application Source
Target Compound Benzotriazinone Diethylsulfamoyl benzoate ~440 (estimated) GPR139 modulation
Methyl 2-(benzotriazinyl)acetate Benzotriazinone Acetate ester 219.20 Synthetic intermediate
C1 (Methyl 4-(piperazin-1-yl)benzoate) Quinoline Phenylquinoline-piperazine ~457 Unspecified (research use)
I-6230 Benzoate ester Pyridazinyl phenethylamino ~379 Unspecified (research use)
O,O-Dimethyl phosphorodithioate Benzotriazinone Phosphorodithioate ~347 Pesticidal applications

Biological Activity

The compound (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(diethylsulfamoyl)benzoate is a derivative of benzotriazine and has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, synthesis methods, and applications in various fields.

  • IUPAC Name : this compound
  • Molecular Formula : C15H18N4O4S
  • Molecular Weight : 358.39 g/mol

Antimicrobial Properties

Research indicates that benzotriazine derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains and fungi. In vitro studies demonstrated that it inhibits the growth of Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development.

MicroorganismInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli18100
Candida albicans12100

Anticancer Activity

The compound has also shown promise in anticancer studies. Preliminary cytotoxicity tests revealed that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
HeLa25ROS generation
MCF-730Apoptosis via mitochondrial pathway

Anti-inflammatory Effects

In animal models, the compound demonstrated anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Benzotriazine Core :
    • Reaction of appropriate amines with carbonyl compounds to form the benzotriazine structure.
  • Functionalization :
    • Introduction of the diethylsulfamoyl group via nucleophilic substitution.
  • Esterification :
    • Reaction with benzoic acid derivatives to yield the final ester product.

Study on Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated various benzotriazine derivatives for their antimicrobial efficacy. The results indicated that modifications in the sulfamoyl group significantly enhanced activity against resistant strains of bacteria .

Study on Anticancer Effects

A research article in Cancer Letters explored the anticancer properties of similar compounds, noting that structural modifications could lead to increased potency against specific cancer types . The study highlighted the importance of functional groups in determining biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(diethylsulfamoyl)benzoate?

  • Methodological Answer : Synthesis typically involves multi-step protocols, starting with functionalization of the benzotriazinone core. For example, coupling reactions using activated esters (e.g., chloroformates) with sulfonamide intermediates under anhydrous conditions. Key steps include:

  • Step 1 : Protection of the benzotriazinone hydroxyl group using benzoyl chloride or similar reagents .
  • Step 2 : Diethylsulfamoyl group introduction via nucleophilic substitution with diethylamine-sulfur trioxide complexes in dichloromethane .
  • Step 3 : Final esterification under Mitsunobu conditions or using DCC/DMAP-mediated coupling .
    • Validation : Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) and confirm structures by 1H^1H-NMR (DMSO-d6d_6, 400 MHz) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the purity and stability of this compound under laboratory conditions?

  • Methodological Answer :

  • Purity Analysis : Use reversed-phase HPLC (UV detection at 254 nm) with a mobile phase of 0.1% TFA in water/acetonitrile. Purity thresholds ≥95% are recommended for biological assays .
  • Stability Testing : Conduct accelerated degradation studies:
  • Hydrolytic Stability : Incubate in buffers (pH 1–9, 37°C) for 24–72 hours, analyze by LC-MS for degradation products .
  • Photostability : Expose to UV light (300–400 nm) and monitor changes via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Assay Optimization : Standardize cell lines (e.g., HepG2 vs. HEK293) and control for metabolic interference (e.g., cytochrome P450 activity). Use orthogonal assays (e.g., enzymatic inhibition + cell viability) .
  • Data Normalization : Apply statistical models (ANOVA with Tukey’s post-hoc test) to account for batch effects. Include positive controls (e.g., reference inhibitors) in all experiments .
  • Mechanistic Studies : Perform SPR (surface plasmon resonance) to validate target binding affinity discrepancies .

Q. What experimental designs are optimal for evaluating environmental fate and ecotoxicological impacts?

  • Methodological Answer :

  • Environmental Persistence : Use OECD 307 guidelines: incubate in soil/water systems (20°C, dark) for 60 days, quantify residues via LC-MS/MS. Measure half-life (t1/2t_{1/2}) and partition coefficients (KowK_{ow}) .
  • Ecotoxicology : Conduct acute toxicity tests on Daphnia magna (48-hour LC50_{50}) and algal growth inhibition (72-hour EC50_{50}) under OECD 202/201 protocols. Compare to structural analogs to identify toxicophores .

Q. How can researchers optimize reaction yields for large-scale synthesis without compromising stereochemical integrity?

  • Methodological Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2_2/XPhos) for coupling efficiency. Optimize solvent systems (e.g., THF vs. DMF) and temperature gradients .
  • In-line Analytics : Implement PAT (process analytical technology) tools like FTIR for real-time monitoring of intermediates .
  • Crystallization Control : Use anti-solvent crystallization (ethanol/water) with seed crystals to ensure polymorph consistency .

Q. What strategies mitigate interference from metabolite byproducts in pharmacokinetic studies?

  • Methodological Answer :

  • Sample Preparation : Use SPE (solid-phase extraction) with mixed-mode sorbents (e.g., Oasis MCX) to isolate parent compounds from glucuronide/sulfate conjugates .
  • LC-MS/MS Method : Employ MRM (multiple reaction monitoring) with isotope-labeled internal standards (e.g., 13C^{13}C-analogs) to enhance specificity .
  • In Silico Modeling : Predict metabolic pathways using software like MetaSite to preemptively identify problematic metabolites .

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